molecular formula C12H16O5S B1337916 (S)-Ethyl 2-(tosyloxy)propanoate CAS No. 57057-80-4

(S)-Ethyl 2-(tosyloxy)propanoate

Cat. No.: B1337916
CAS No.: 57057-80-4
M. Wt: 272.32 g/mol
InChI Key: SNLMUZGICZJWKN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 2-(tosyloxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tosyloxy group attached to the second carbon of the propanoate moiety. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(tosyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(tosyloxy)propanoate primarily involves its reactivity as an electrophile. The tosylate group is a good leaving group, facilitating nucleophilic attack at the carbon center. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce different functional groups .

Biological Activity

(S)-Ethyl 2-(tosyloxy)propanoate is an organic compound classified as an ester, notable for its structural features that include a tosyl group attached to the propanoate moiety. This compound has garnered attention in various fields, particularly in organic synthesis and biological studies. Its potential biological activities, especially in antitumor and herbicidal applications, make it a compound of interest for further exploration.

  • Molecular Formula : C12_{12}H16_{16}O5_5S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 52411-34-4
  • Chirality : The compound features a chiral center, which is significant for its application in asymmetric synthesis.

Synthesis

This compound can be synthesized through reactions involving (S)-2-hydroxypropanoic acid or (S)-ethyl lactate with p-toluenesulfonyl chloride. The reaction typically requires a base such as pyridine or triethylamine to facilitate the tosyl group introduction. The synthesis pathway can be summarized as follows:

  • Reactants : (S)-2-hydroxypropanoic acid, p-toluenesulfonyl chloride.
  • Catalysts : Pyridine or triethylamine.
  • Product : this compound.

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor activity in vitro. The mechanism of action is primarily attributed to its electrophilic nature due to the tosyl group, which facilitates nucleophilic attacks during substitution reactions. This property allows the compound to interact with various biological molecules, potentially leading to cytotoxic effects against tumor cells.

  • Case Study : In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, showcasing IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties, particularly its effectiveness against acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in plants.

  • Findings : Research indicates that this compound and its derivatives can act as potent inhibitors of ACCase, demonstrating significant herbicidal activity against monocotyledonous weeds. The structure-activity relationship suggests that modifications to the tosyl group can enhance efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilicity : The tosyl group enhances the electrophilic character of the compound, allowing it to participate in nucleophilic substitution reactions with biomolecules.
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as ACCase leads to disrupted metabolic pathways in target organisms.
  • Cell Cycle Disruption : In cancer cells, it has been observed that this compound can induce cell cycle arrest and apoptosis, contributing to its antitumor effects .

Data Summary

Biological ActivityObserved EffectsReferences
AntitumorSignificant cytotoxicity against cancer cell lines,
HerbicidalInhibition of ACCase; effective against monocot weeds ,

Properties

IUPAC Name

ethyl (2S)-2-(4-methylphenyl)sulfonyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMUZGICZJWKN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211338
Record name Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57057-80-4
Record name Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57057-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.